2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde 2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 524724-69-4
VCID: VC4586999
InChI: InChI=1S/C16H14N2O2/c1-11-5-4-8-18-14(10-19)15(17-16(11)18)12-6-3-7-13(9-12)20-2/h3-10H,1-2H3
SMILES: CC1=CC=CN2C1=NC(=C2C=O)C3=CC(=CC=C3)OC
Molecular Formula: C16H14N2O2
Molecular Weight: 266.3

2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde

CAS No.: 524724-69-4

Cat. No.: VC4586999

Molecular Formula: C16H14N2O2

Molecular Weight: 266.3

* For research use only. Not for human or veterinary use.

2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde - 524724-69-4

Specification

CAS No. 524724-69-4
Molecular Formula C16H14N2O2
Molecular Weight 266.3
IUPAC Name 2-(3-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Standard InChI InChI=1S/C16H14N2O2/c1-11-5-4-8-18-14(10-19)15(17-16(11)18)12-6-3-7-13(9-12)20-2/h3-10H,1-2H3
Standard InChI Key FHOKBKNNPOVIHD-UHFFFAOYSA-N
SMILES CC1=CC=CN2C1=NC(=C2C=O)C3=CC(=CC=C3)OC

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound features an imidazo[1,2-a]pyridine core, a bicyclic system comprising fused imidazole and pyridine rings. Key substituents include:

  • A 3-methoxyphenyl group at position 2, contributing electron-rich aromatic character.

  • A methyl group at position 8, enhancing lipophilicity.

  • A carbaldehyde moiety at position 3, enabling reactivity in further derivatization .

The planarity of the imidazo[1,2-a]pyridine system is maintained despite substituents, as evidenced by X-ray crystallography of analogs . The methoxyphenyl group adopts a dihedral angle of ~17° relative to the core, minimizing steric hindrance .

Physicochemical Data

PropertyValueSource
Molecular FormulaC16H14N2O2\text{C}_{16}\text{H}_{14}\text{N}_2\text{O}_2
Molecular Weight266.29 g/mol
Melting PointNot reported-
LogP (Partition Coefficient)3.13 (predicted)
Topological Polar Surface Area (TPSA)43.6 Ų

The carbaldehyde group (-CHO\text{-CHO}) confers moderate polarity, suggesting solubility in dimethyl sulfoxide (DMSO) or dichloromethane. The methyl and methoxy groups enhance membrane permeability, a critical factor in drug design .

Synthesis and Reaction Mechanisms

Synthetic Routes

The compound is synthesized via two-step methodologies common to imidazo[1,2-a]pyridines:

  • Halogenation of Acetophenone Derivatives:
    Substituted acetophenones (e.g., 3-methoxypropiophenone) react with NN-bromosuccinimide (NBS) to form α-bromoketones .

  • Cyclocondensation with 2-Aminopyridines:
    The α-bromoketone undergoes nucleophilic attack by 2-amino-5-methylpyridine in basic media (e.g., K2_2CO3_3/DMF), forming the imidazo[1,2-a]pyridine core .

Example Reaction:

3-Methoxypropiophenone+NBSα-Bromo-3-methoxypropiophenoneα-Bromo-3-methoxypropiophenone+2-Amino-5-methylpyridineBaseTarget Compound\text{3-Methoxypropiophenone} + \text{NBS} \rightarrow \alpha\text{-Bromo-3-methoxypropiophenone} \\ \alpha\text{-Bromo-3-methoxypropiophenone} + \text{2-Amino-5-methylpyridine} \xrightarrow{\text{Base}} \text{Target Compound}

Yields for analogous reactions range from 65–85%, with purity >95% confirmed by HPLC .

Mechanistic Insights

Density functional theory (DFT) studies of related imidazo[1,2-a]pyridines reveal a concerted cyclization mechanism with Gibbs free energy changes (ΔG\Delta G) of −126.6 kcal/mol for aldehyde formation . The carbaldehyde group arises from oxidative dehydrogenation catalyzed by CuBr/O2_2 systems .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1 \text{H} NMR (400 MHz, CDCl3_3 ):

    • Aldehyde proton: δ\delta 9.92 ppm (s, 1H).

    • Methoxy group: δ\delta 3.86 ppm (s, 3H).

    • Methyl group: δ\delta 2.51 ppm (s, 3H) .

  • 13C^{13} \text{C} NMR:

    • Aldehyde carbon: δ\delta 191.2 ppm.

    • Imidazo[1,2-a]pyridine carbons: δ\delta 145.3–118.7 ppm .

Infrared (IR) Spectroscopy

  • ν(C=O)\nu(\text{C=O}): 1695 cm1^{-1} (strong, sharp) .

  • ν(C-O)\nu(\text{C-O}) (methoxy): 1250 cm1^{-1} .

X-ray Crystallography

While no data exists for the exact compound, analogs (e.g., 2-(2-methoxyphenyl) derivatives) crystallize in monoclinic systems (P21/nP2_1/n) with unit cell parameters a=12.1263(2)a = 12.1263(2) Å, b=11.6913(3)b = 11.6913(3) Å, c=12.7643(3)c = 12.7643(3) Å . The imidazo[1,2-a]pyridine core remains planar, with substituents inducing minimal distortion .

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